molecular formula C16H18N2OS B2815116 N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide CAS No. 1797703-79-7

N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide

Cat. No. B2815116
CAS RN: 1797703-79-7
M. Wt: 286.39
InChI Key: OEJJEMIQRISSMR-UHFFFAOYSA-N
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Description

“N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide” is a compound that contains a pyrrolidine ring and a thiophene ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiophene ring is a five-membered ring made up of one sulfur as a heteroatom .


Synthesis Analysis

The synthesis of this compound involves the use of various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . In a previous study, analogs were synthesized with short alkyl chains instead of the n-dodecyl group in the tail part .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring has a formula of C4H4S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation reactions and functionalization of preformed pyrrolidine rings . The alkyl chain in the tail part plays an essential role in the activity of the synthesized analogs .

Scientific Research Applications

Antiproliferative Agents in Cancer Treatment

The synthesis of N-methyl-substituted pyrazole carboxamide derivatives, including compound 16, has shown promising antiproliferative activity against human cervical cancer cells (HeLa) . These compounds could serve as potential lead molecules for developing novel anticancer agents. The pyrazole ring, a key structural motif, contributes to their biological activity.

Antibacterial Agents

Pyrazole derivatives have been investigated for their antibacterial properties. By modifying the N′-substituents and the 4′-phenyl substituents, researchers can fine-tune the antibacterial activity. For instance, N′-Ph-substituted pyrazole carboxamides exhibit enhanced antibacterial effects .

Inhibitors of VEGFR-2 and PDGF-β

The compound N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (a prodrug of pyridine-2,4-dicarboxylic acid) has been studied as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β). It reduces collagen deposition in a liver fibrosis model .

properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(13-8-10-20-12-13)17-11-15-7-4-9-18(15)14-5-2-1-3-6-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJJEMIQRISSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide

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